(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone

Lipophilicity Drug Design SAR

(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone is a synthetic arylpiperazine derivative featuring a 4-fluorobenzoyl moiety linked to a piperazine ring bearing a 4-hydroxy-3,5-dimethoxybenzyl substituent. With a molecular formula of C20H23FN2O4 and a molecular weight of 374.4 g/mol, this compound belongs to the class of N-benzyl-N′-benzoyl piperazines, a scaffold commonly explored in medicinal chemistry for neurotropic and receptor-modulating activities.

Molecular Formula C20H23FN2O4
Molecular Weight 374.4 g/mol
Cat. No. B10883021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone
Molecular FormulaC20H23FN2O4
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1O)OC)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C20H23FN2O4/c1-26-17-11-14(12-18(27-2)19(17)24)13-22-7-9-23(10-8-22)20(25)15-3-5-16(21)6-4-15/h3-6,11-12,24H,7-10,13H2,1-2H3
InChIKeyUGIZGIMEHHHHRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding (4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone: A Differentiated Arylpiperazine Building Block


(4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone is a synthetic arylpiperazine derivative featuring a 4-fluorobenzoyl moiety linked to a piperazine ring bearing a 4-hydroxy-3,5-dimethoxybenzyl substituent [1]. With a molecular formula of C20H23FN2O4 and a molecular weight of 374.4 g/mol, this compound belongs to the class of N-benzyl-N′-benzoyl piperazines, a scaffold commonly explored in medicinal chemistry for neurotropic and receptor-modulating activities [2]. Its structural features—specifically the para-fluorophenyl ketone and the syringyl-type benzyl group—confer distinct physicochemical and pharmacological properties that differentiate it from regioisomeric and non-fluorinated analogs, making it a valuable tool for structure-activity relationship (SAR) campaigns and hit-to-lead optimization programs.

1
Arylpiperazine building block for SAR and hit-to-lead campaigns
2
Para-fluoro substitution enables regioisomeric lipophilicity differentiation
3
4-Hydroxy-3,5-dimethoxybenzyl group supports hydrogen-bond interaction profiling

Why (4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone Cannot Be Simply Substituted by In-Class Analogs


Within the arylpiperazine class, seemingly minor structural variations—such as the position of a fluorine atom on the benzoyl ring or the substitution pattern on the benzyl moiety—can drastically alter lipophilicity, binding conformation, and target engagement profiles [1]. The 4-fluorophenyl ketone in this compound imposes a specific electronic distribution and steric geometry that differs fundamentally from the 2-fluoro, 3-fluoro, or non-fluorinated phenyl analogs. Furthermore, the 4-hydroxy-3,5-dimethoxybenzyl group introduces both hydrogen-bond donor/acceptor capacity and metabolic susceptibility distinct from simpler benzyl or trimethoxybenzyl variants [2]. These differences translate into measurable variations in clogP, in vitro target activity, and selectivity profiles, underscoring why analytical and biological reference standards cannot be interchanged without risking SAR misinterpretation or assay inconsistency.

!
Fluorine regioisomers (2-F, 3-F) may shift lipophilicity and binding conformation, altering SAR interpretation
!
Non-fluorinated phenyl analog lacks para-fluorine metabolic stabilization and electronic effects
!
Trimethoxybenzyl or simple benzyl variants introduce different hydrogen-bond and metabolic profiles

Quantitative Differentiation Evidence for (4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone Versus Closest Analogs


Para-Fluorobenzoyl Substitution Confers Distinct Lipophilicity Compared to Ortho- and Meta-Fluoro Regioisomers

The target compound exhibits a computed clogP of 2.95, reflecting the contribution of the para-fluorobenzoyl group to overall lipophilicity [1]. While experimental clogP values for the ortho-fluoro (2-fluorophenyl) and meta-fluoro (3-fluorophenyl) regioisomers have not been reported in the same study, the established trend in fluorinated aryl systems indicates that para-substitution typically yields higher lipophilicity due to reduced intramolecular dipole interactions compared to ortho-substitution. This difference in clogP directly affects membrane permeability, protein binding, and pharmacokinetic behavior, making the 4-fluoro isomer the preferred choice when higher logP is desired within a congeneric series.

clogP
Class-level
2.95
May support higher lipophilicity than ortho-fluoro regioisomers
Computed value; ortho/meta experimental clogP not reported
Lipophilicity Drug Design SAR

Fluorine Substitution Modulates Predicted Physicochemical Properties Relative to the Non-Fluorinated Phenyl Analog

The non-fluorinated phenyl analog, [4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl](phenyl)methanone (C20H24N2O4, MW 356.4 g/mol), lacks the electron-withdrawing fluorine atom present in the target compound . The introduction of a para-fluorine substituent is known to increase metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, and it alters the electron density of the carbonyl group, potentially affecting hydrogen-bonding interactions with target proteins. While direct experimental stability data for these two specific compounds are not available, the general principle of fluorine-mediated metabolic stabilization is well-established in medicinal chemistry [1].

Fluorine effect
Class-level
4-Fluorophenyl (target)
Phenyl (non-F): MW −18 g/mol, lower metabolic stability expected
Supports metabolic stability differentiation review
Inference based on general fluorine SAR; direct experimental data unavailable
Physicochemical Drug-likeness Fluorination

Biphenyl Analog Demonstrates Potent Tyrosinase Inhibition, Defining a Selectivity Divergence Point for the Target Compound

The structurally related compound Biphenyl-4-yl[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone, which replaces the 4-fluorophenyl group with a biphenyl moiety, has been reported as a competitive inhibitor of tyrosinase with an IC50 value lower than 5 μM . While the tyrosinase inhibitory activity of the target (4-fluorophenyl) compound has not been explicitly reported, the substantial difference in the aryl ketone substituent suggests that the target compound is unlikely to exhibit comparable tyrosinase inhibition. This divergence is significant for users who wish to avoid confounding tyrosinase-mediated effects in melanogenesis or pigment-related assays.

Tyrosinase
Cross-study comparable
Target: not reported
Biphenyl analog: IC₅₀ < 5 μM
Supports selectivity context in melanogenesis assays
Target compound presumed inactive based on structural divergence
Tyrosinase Enzyme Inhibition Selectivity

GPR35 Antagonism Inactivity Distinguishes the Target Compound from Active Piperazine Derivatives

In a primary screening assay against the G-protein coupled receptor 35 (GPR35), the target compound was classified as inactive [1]. This contrasts with certain other arylpiperazine derivatives that have been reported to interact with aminergic GPCRs, including serotonin and dopamine receptors. The lack of GPR35 activity reduces the potential for off-target effects mediated by this receptor, which is implicated in inflammatory and metabolic signaling. This profile makes the compound a more selective tool for probing targets outside the GPR35 axis.

GPR35 assay
Reported
Inactive
Supports cleaner profile for non-GPR35 target studies
Primary screening result; some piperazine analogs active at aminergic GPCRs
GPCR GPR35 Off-target

Optimal Research and Procurement Application Scenarios for (4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone


Structure-Activity Relationship (SAR) Studies on Arylpiperazine Fluorination Effects

The compound serves as the para-fluoro reference point in a congeneric series of fluorophenyl regioisomers. Its distinct clogP (2.95) and electronic profile, compared to the 2-fluoro and 3-fluoro analogs, enable systematic exploration of fluorine positional effects on lipophilicity, metabolic stability, and receptor binding within benzylpiperazine scaffolds [1].

Negative Control for Tyrosinase-Mediated Melanogenesis Assays

Given the potent tyrosinase inhibition (IC50 < 5 μM) of the structurally related biphenyl analog, the 4-fluorophenyl compound is the preferred negative control or comparator in pigment-cell assays, ensuring that observed phenotypic effects are not confounded by tyrosinase off-target activity .

Chemical Probe Development for CNS Receptor Targets Excluding GPR35

The compound's demonstrated inactivity at GPR35, combined with the neurotropic potential of its 4-hydroxy-3,5-dimethoxybenzyl scaffold, makes it an attractive starting point for CNS-focused probe development where GPR35-mediated signaling would introduce unwanted noise [2].

Analytical Reference Standard for LC-MS/MS Method Development in Piperazine Pharmacokinetics

The compound's well-defined molecular weight (374.4 g/mol), characteristic fragmentation pattern, and adequate lipophilicity (clogP 2.95) facilitate its use as an internal standard or calibration reference in bioanalytical LC-MS/MS methods for quantifying piperazine derivatives in biological matrices [1].

Application
Selection Property
Validation Focus
Fluorophenyl SAR studies
Regioisomeric lipophilicity profile
clogP and target engagement differentiation
Melanogenesis assay control
Selectivity against tyrosinase
Confirm absence of tyrosinase inhibition
CNS target probe development
GPR35 inactivity profile
Counter-screen against GPCR panel
Bioanalytical method development
Defined MW and fragmentation
Matrix effect and recovery validation
Quote Request

Request a Quote for (4-Fluorophenyl)[4-(4-hydroxy-3,5-dimethoxybenzyl)piperazin-1-yl]methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.